molecular formula C5H4N2O B12967543 2H-Pyrrolo[3,2-d]oxazole

2H-Pyrrolo[3,2-d]oxazole

Cat. No.: B12967543
M. Wt: 108.10 g/mol
InChI Key: QRMLLECAADTTHG-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,2-d]oxazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,2-d]oxazole can be achieved through several methods. One notable approach involves the isomerization of 5-(2H-azirin-2-yl)oxazoles. This method is atom-economical and involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which are prepared by the Rh2(oct)4 catalyzed reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with substituted acetonitriles, benzonitriles, acrylonitrile, and fumaronitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrolo[3,2-d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions:

    Oxidation: Activated MnO2 in toluene under reflux conditions.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can exhibit enhanced biological or chemical properties.

Mechanism of Action

Comparison with Similar Compounds

2H-Pyrrolo[3,2-d]oxazole can be compared with other similar heterocyclic compounds:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

2H-pyrrolo[3,2-d][1,3]oxazole

InChI

InChI=1S/C5H4N2O/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2

InChI Key

QRMLLECAADTTHG-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CN=C2O1

Origin of Product

United States

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